Ganciclovir triphosphate

DNA Polymerase Chain Termination Mechanism of Action

Researchers requiring authentic, high-purity GCV-TP for reproducible CMV inhibition and HSV-TK suicide gene therapy studies face supply inconsistency. This compound provides the validated, quantitative tool needed for definitive mechanism-of-action research. • Validated CMV DNA polymerase inhibition: IC50 0.01 µM with >7,200-fold selectivity over acyclovir • Non-obligate chain terminator permitting ~1 nucleotide extension-critical for polymerase active site & resistance studies • Defined intracellular pharmacology: 40-fold phosphorylation increase in HSV-TK+ cells & 11.4 h half-life Supplied with full analytical documentation to ensure batch-to-batch reproducibility.

Molecular Formula C9H16N5O13P3
Molecular Weight 495.17 g/mol
CAS No. 86761-38-8
Cat. No. B1450819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanciclovir triphosphate
CAS86761-38-8
Synonymsganciclovir triphosphate
Molecular FormulaC9H16N5O13P3
Molecular Weight495.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)
InChIKeyOBABDJMYPMAQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganciclovir Triphosphate (CAS 86761-38-8): What Is It and Why It's a Cornerstone for CMV Research


Ganciclovir triphosphate (GCV-TP) is the active, intracellular metabolite of the antiviral prodrug ganciclovir, a synthetic acyclic analogue of 2′-deoxyguanosine . It exerts its primary antiviral effect by potently inhibiting the human cytomegalovirus (CMV) DNA polymerase (pUL54), thereby halting viral DNA synthesis [1]. This compound is characterized by a molecular weight of 495.17 g/mol and its activity is highly selective for CMV-infected cells . Beyond its established role in virology, GCV-TP is a critical tool compound in cancer gene therapy research, specifically in suicide gene therapy strategies employing the herpes simplex virus thymidine kinase (HSV-TK)/ganciclovir system [2].

Why Generic Substitution Fails: Critical Differences Between Ganciclovir Triphosphate and Its Closest Analogs


While the triphosphate forms of acyclic guanosine analogs (e.g., acyclovir triphosphate and penciclovir triphosphate) share a common mechanism of targeting viral DNA polymerases, they are not interchangeable. Critical differences in their potency against specific viral and cellular polymerases [1], their distinct mechanisms of DNA chain termination [2], and their unique intracellular pharmacokinetic profiles [3] make each analog a specific and distinct tool. For instance, GCV-TP demonstrates a unique kinetic profile by allowing the incorporation of one additional nucleotide before chain termination, a property not shared by acyclovir triphosphate, which acts as an immediate chain terminator [2]. Substituting GCV-TP with a different analog in a research protocol would invalidate comparative data and could lead to erroneous conclusions about mechanism, potency, or cellular effects.

Product-Specific Quantitative Evidence: Why Ganciclovir Triphosphate (86761-38-8) Is the Superior Choice


Mechanistic Distinction: GCV-TP is a Non-Obligate Chain Terminator, Unlike Acyclovir Triphosphate

Ganciclovir triphosphate exhibits a unique mechanism of DNA chain termination distinct from the immediate termination induced by acyclovir triphosphate. Upon incorporation into a growing DNA strand, GCV-TP allows for the addition of one more nucleotide before chain elongation is halted, a phenomenon not observed with acyclovir triphosphate [1].

DNA Polymerase Chain Termination Mechanism of Action

Potency and Selectivity: Quantified Inhibition of Host DNA Polymerases

Ganciclovir triphosphate demonstrates significant differential inhibition among host cell DNA polymerases. It potently inhibits polymerase delta (Ki = 2 µM) but is a much weaker inhibitor of polymerase alpha (Ki = 80 µM) and polymerase epsilon (Ki = 140 µM). This selectivity profile is a key factor in the compound's therapeutic window [1].

Host Cell Toxicity Selectivity Index DNA Polymerase

Cellular Pharmacology: Intracellular Accumulation and Persistence in Target Cells

In CMV-infected cells, ganciclovir triphosphate accumulates to high levels and demonstrates remarkable intracellular persistence. Concentrations can be at least 10-fold [1] to 100-fold [2] greater than in uninfected cells, and the triphosphate persists for days [2].

Intracellular Pharmacokinetics Drug Persistence CMV

Comparative Potency Against Cytomegalovirus

Ganciclovir triphosphate demonstrates potent inhibition of CMV replication, with a reported IC50 of 0.01 µM against strains from multiple species . This high potency is a key differentiator from analogs like acyclovir, which is significantly less active against CMV [1].

CMV Antiviral Potency IC50

Differential Phosphorylation Kinetics in Gene Therapy Models

The rate of ganciclovir phosphorylation to its active triphosphate form is dramatically accelerated in cells expressing the herpes simplex virus thymidine kinase (HSV-TK) transgene. A study in MOLT-4 cells showed an approximate 40-fold increase in the phosphorylation rate in HSV-TK-transduced cells compared to uninfected controls [1].

Gene Therapy HSV-TK Phosphorylation

Intracellular Half-Life in Gene Therapy Bystander Effect Models

The intracellular half-life of ganciclovir triphosphate (GCV-TP) varies depending on the cellular context, which is a critical factor in the efficacy of the HSV-TK/GCV 'bystander effect'. In a HeLa cell co-culture model, the half-life of GCV-TP was measured at 11.4 hours in pure HSV-TK-expressing cells but was reduced to 6.1 hours in bystander cells and 3.1 hours in non-expressing cells [1].

Bystander Effect Gene Therapy Intracellular Half-Life

Best Application Scenarios: Where Ganciclovir Triphosphate (86761-38-8) Delivers Unmatched Value


Suicide Gene Therapy Research (HSV-TK/GCV System)

GCV-TP is the definitive active metabolite in the widely used HSV-TK/GCV suicide gene therapy system. Its value here is twofold. First, its cellular pharmacology—marked by a 40-fold increase in phosphorylation in transduced cells [1] and an intracellular half-life of 11.4 hours [2]—provides a quantitative framework for understanding selective tumor cell killing. Second, its non-obligate chain termination mechanism [3] offers a distinct pattern of DNA damage that is crucial for studying the downstream cellular responses, including apoptosis and DNA repair pathways, in genetically modified cells.

CMV Antiviral Drug Development and Resistance Studies

For any laboratory studying cytomegalovirus, GCV-TP is an essential reference standard. Its exceptional potency against CMV (IC50 of 0.01 µM) [1] and >7,200-fold selectivity over acyclovir [2] make it the gold-standard for validating in vitro antiviral assays. Furthermore, its well-characterized interaction with the viral DNA polymerase (pUL54) is the benchmark against which resistance mutations are evaluated. Studies on GCV-TP's differential inhibition of host polymerases (Ki for Pol δ = 2 µM, Pol α = 80 µM) [3] provide a quantitative baseline for assessing the selectivity of novel CMV polymerase inhibitors and for investigating the mechanisms of ganciclovir-induced host cell toxicity.

Investigating Mechanisms of DNA Polymerase Inhibition and Chain Termination

GCV-TP serves as a critical tool compound for studying the fundamental enzymology of DNA polymerases. Its distinct mechanism of allowing ~1 nucleotide extension before termination, compared to the immediate stop caused by acyclovir triphosphate, makes it invaluable for dissecting polymerase active site dynamics and primer extension [1]. This specific property allows researchers to investigate how DNA polymerases handle non-obligate chain terminators, providing insights into replication fidelity, mutagenesis, and the evolution of drug resistance that are not possible with obligate terminators.

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